molecular formula C21H16Cl2F2N4 B10931053 4-chloro-1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole

4-chloro-1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole

Cat. No.: B10931053
M. Wt: 433.3 g/mol
InChI Key: OWBHTMICXIBHDL-UHFFFAOYSA-N
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Description

4-Chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms, two fluorophenyl groups, and a dimethylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of Chlorine and Fluorophenyl Groups: The next step involves the introduction of chlorine and fluorophenyl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

    Formation of the Final Compound: The final step involves the coupling of the dimethylpyrazole moiety with the chlorinated and fluorinated pyrazole core. This can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.

    Catalysts and Reagents: Using efficient catalysts and reagents to minimize side reactions and improve selectivity.

    Purification Methods: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology

    Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Medicine

    Anti-inflammatory Agents: The compound has potential anti-inflammatory properties, making it a candidate for the development of anti-inflammatory drugs.

    Cancer Research:

Industry

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

    Agriculture: It can be used as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. Key aspects include:

    Molecular Targets: The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effect.

    Pathways Involved: It can modulate various signaling pathways, such as inflammatory or apoptotic pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dinitropyrazole: A related compound with different substituents, showing distinct chemical and biological properties.

    4-Chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole: A similar compound with phenyl groups instead of fluorophenyl groups.

Uniqueness

    Substituent Effects: The presence of fluorophenyl groups in 4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole imparts unique chemical and biological properties, such as increased lipophilicity and enhanced biological activity.

    Biological Activity: The compound’s unique structure allows it to interact with specific molecular targets, resulting in distinct biological effects compared to similar compounds.

Properties

Molecular Formula

C21H16Cl2F2N4

Molecular Weight

433.3 g/mol

IUPAC Name

4-chloro-1-[[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C21H16Cl2F2N4/c1-12-18(22)13(2)28(26-12)11-29-21(15-5-9-17(25)10-6-15)19(23)20(27-29)14-3-7-16(24)8-4-14/h3-10H,11H2,1-2H3

InChI Key

OWBHTMICXIBHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F)C)Cl

Origin of Product

United States

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